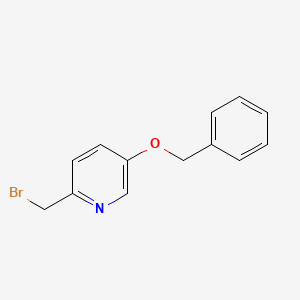

5-(Benzyloxy)-2-(bromomethyl)pyridine

Overview

Description

Molecular Structure Analysis

The molecular structure of 5-(Benzyloxy)-2-(bromomethyl)pyridine is likely to be similar to that of pyridine, a nitrogen-containing aromatic heterocycle . Pyridine has a π electron arrangement similar to that of benzene, with a lone pair of electrons on nitrogen in an sp2 orbital in the plane of the ring .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The success of the SM cross-coupling reaction originates from its exceptionally mild and functional group tolerant reaction conditions .Scientific Research Applications

Synthesis and Pharmaceutical Applications

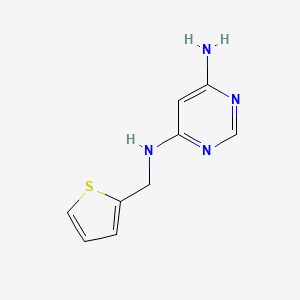

5-(Benzyloxy)-2-(bromomethyl)pyridine and its derivatives have shown significant utility in the synthesis of various biologically active compounds. Verdelet et al. (2011) reported the efficient synthesis of 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, which are highly functionalizable pyridines used as building blocks for pharmaceuticals and agrochemical products. These compounds have potential applications in cross-coupling reactions to synthesize targets relevant to biology (Verdelet et al., 2011).

Cytotoxicity and Anticancer Potential

Research by Yeh-long Chen et al. (2003) explored the synthesis of 2-(Aryloxymethyl)-5-benzyloxy-1-methyl-1H-pyridin-4-ones and their derivatives. These compounds were evaluated for cytotoxicity against various human tumor cell lines, indicating potential in cancer therapy. The study found that 5-hydroxy derivatives showed more favorable results compared to their 5-benzyloxy precursors (Yeh‐long Chen et al., 2003).

Antimicrobial and Antiviral Properties

A study by Goudgaon et al. (1993) on phenylselenenyl- and phenylthio-substituted pyrimidines, derived from 5-bromo-2,4-bis(benzyloxy)pyrimidine, exhibited inhibitory activity against dihydrouracil dehydrogenase, uridine phosphorylase, and showed anti-human-immunodeficiency-virus activity in human lymphocytes. This indicates the potential use of these derivatives in antimicrobial and antiviral treatments (Goudgaon et al., 1993).

Spectroscopic and Optical Studies

Vural and Kara (2017) conducted spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a derivative of this compound. This research contributes to understanding the molecular structure and properties of such compounds, which is crucial for their application in various fields, including materials science (Vural & Kara, 2017).

Synthesis of Novel Compounds

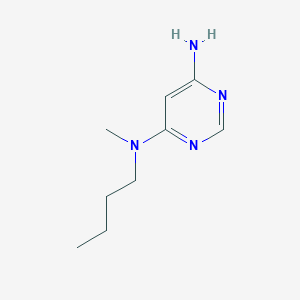

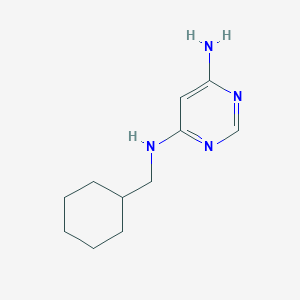

Amit A. Pund et al. (2022) developed an efficient method for synthesizing asymmetric derivatives involving this compound. The study included evaluations of antioxidant and antimitotic activities, demonstrating the compound's utility in developing novel pharmaceutical agents (Pund et al., 2022).

Mechanism of Action

The Suzuki–Miyaura (SM) coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Future Directions

The Suzuki–Miyaura (SM) cross-coupling reaction, which could potentially be used with 5-(Benzyloxy)-2-(bromomethyl)pyridine, continues to be a subject of research due to its wide applicability in carbon–carbon bond-forming reactions . Future research may focus on developing more efficient and environmentally friendly methods for these reactions .

properties

IUPAC Name |

2-(bromomethyl)-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c14-8-12-6-7-13(9-15-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYWCFNOYMDOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid](/img/structure/B1469983.png)

![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1469987.png)

![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-4-amine](/img/structure/B1469988.png)

![1-[2-(Methylsulfanyl)benzoyl]piperazine](/img/structure/B1469993.png)

![1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469995.png)